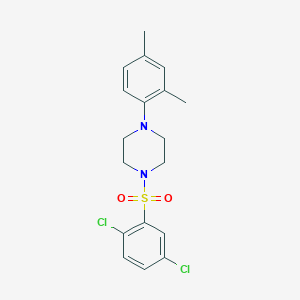
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a chemical compound with the following properties:
- CAS No.: 682762-28-3
- Molecular Formula: C18H20Cl2N2O2S
- Molecular Weight: 399.33 g/mol
- Intended Use: For research purposes only; not intended for human or veterinary use.
Synthesis Analysis
- The synthetic route for this compound involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic details for this compound.
Molecular Structure Analysis
- The molecular structure consists of a piperazine ring with substituents attached.
- The 2,5-Dichlorobenzenesulfonyl group is attached to one end, and the 2,4-dimethylphenyl group is attached to the other end.
Chemical Reactions Analysis
- Without specific reaction details, it’s challenging to discuss chemical reactions involving this compound. However, it may participate in various reactions typical of piperazine derivatives.
Physical And Chemical Properties Analysis
- Physical Properties : These include melting point, boiling point, solubility, and appearance.
- Chemical Properties : Reactivity, stability, and any specific functional group reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine and its derivatives are extensively studied for their synthesis and structural characterization. These compounds are synthesized through a series of chemical reactions involving alkylation, acidulation, reduction, and hydrolysis, demonstrating the complex methodologies employed in producing these intermediates. The structure and physico-chemical properties of these compounds are confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray diffraction, highlighting their significance in pharmaceutical and material science research (Quan, 2006), (Wang et al., 2004).
Magnetic and Crystallographic Properties
Research on the magnetic properties and crystal structure of compounds containing 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine showcases their potential in developing new materials. Studies on organic-inorganic hybrid materials, such as those involving tetrachloridocuprate(II), reveal moderate antiferromagnetic interactions and unique crystal packing arrangements, indicative of their applications in material science and engineering (Khedhiri et al., 2016).
Biological Activities
Investigations into the biological activities of piperazine-based compounds underscore their importance in pharmacology and medicine. Ultrasound-assisted synthesis of dithiocarbamates with piperazine units has been explored for their anticancer, thrombolytic, and hemolytic activities. Such studies provide insights into the therapeutic potential of these compounds, particularly in treating lung carcinoma and in thrombolytic therapy, demonstrating the broad spectrum of pharmacological applications (Hafeez et al., 2022).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel piperazine derivatives, including those derived from 1-(2,5-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have shown promising antibacterial and antifungal properties. These compounds have been tested against various microorganisms, demonstrating their potential as effective antimicrobial agents. This research area is crucial in addressing the growing concern over antibiotic resistance and the need for new antimicrobial therapies (Shroff et al., 2022).
Enzymatic Inhibition and Drug Metabolism
The role of 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine derivatives in inhibiting specific enzymes involved in drug metabolism has been explored. Such studies are vital for understanding the metabolic pathways of novel antidepressants and other therapeutic agents, offering insights into drug design and the development of more effective treatments with fewer side effects (Hvenegaard et al., 2012).
Safety And Hazards
- As a research compound, safety precautions should be taken during handling.
- Consult relevant safety data sheets (SDS) for specific hazards and handling instructions.
Zukünftige Richtungen
- Investigate potential applications, such as pharmaceuticals or materials.
- Explore further synthetic modifications or derivatives.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-17(14(2)11-13)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-5-16(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZDXIHCRKRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

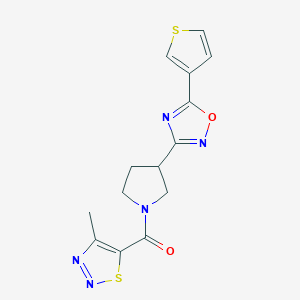
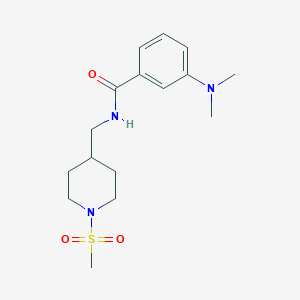
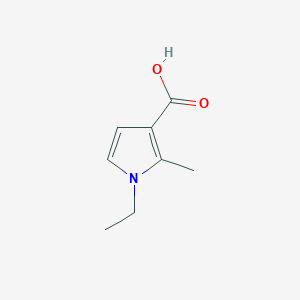
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
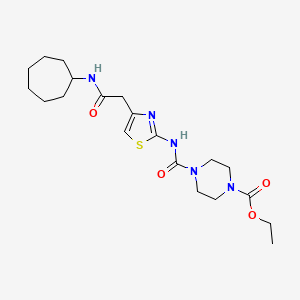
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
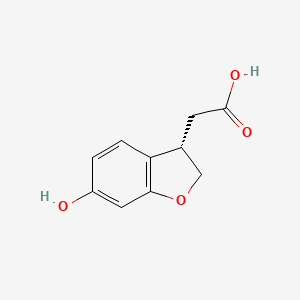
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)
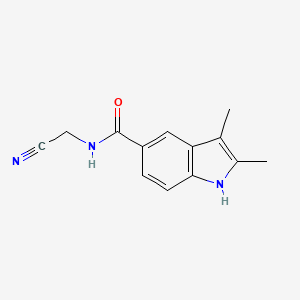
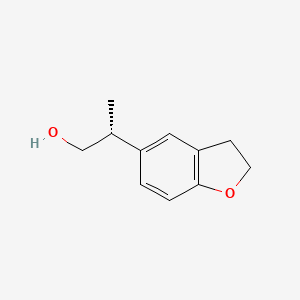
![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)